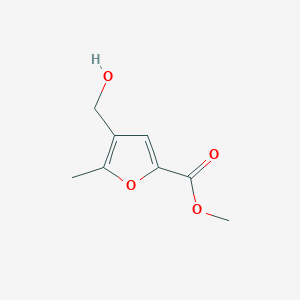

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate

Übersicht

Beschreibung

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a hydroxymethyl group and a methyl group, along with a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate typically involves the esterification of 4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also being explored to make the process more sustainable.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-(Formyl)-5-methylfuran-2-carboxylic acid.

Reduction: 4-(Hydroxymethyl)-5-methylfuran-2-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and antioxidant effects.

Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Wirkmechanismus

The mechanism of action of Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and signaling molecules involved in cellular processes.

Vergleich Mit ähnlichen Verbindungen

5-(Hydroxymethyl)furfural: Another furan derivative with similar structural features but different functional groups.

4-(Hydroxymethyl)-2-methylfuran: Shares the hydroxymethyl group but lacks the carboxylate ester.

Methyl 5-methylfuran-2-carboxylate: Similar ester functionality but without the hydroxymethyl group.

Uniqueness: Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate is unique due to the presence of both hydroxymethyl and ester groups on the furan ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a promising candidate for further research in medicinal chemistry.

Biologische Aktivität

Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate, also known as Methyl Levulinate, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a furan ring and hydroxymethyl group, has led to various studies exploring its biological activities, particularly in the fields of oncology and microbiology.

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 170.16 g/mol

- Structure : The compound features a furan ring with a hydroxymethyl group at the 4-position and a methyl ester at the 2-position.

Anticancer Properties

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cell lines:

| Cell Line | IC50 (µg/mL) | Notes |

|---|---|---|

| HeLa | 62.37 | Most potent derivative observed. |

| HepG2 | 120.06 | Moderate activity noted. |

| Vero | 124.46 | Lower activity compared to cancer cell lines. |

The compound's mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells, likely through the modulation of key signaling pathways associated with cell growth and survival .

Antibacterial Activity

This compound has also demonstrated antibacterial properties, effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized below:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 500 | Significant inhibition |

| Escherichia coli | 250 | Moderate inhibition |

| Bacillus cereus | 500 | Significant inhibition |

These findings suggest that the compound could serve as a lead in developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .

The biological activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in cancer progression and microbial infections.

Interaction Studies

Ongoing research aims to elucidate the specific molecular targets of this compound. Preliminary studies indicate that it may interact with key enzymes involved in metabolic pathways related to cancer cell survival and bacterial growth .

Case Studies

- Cytotoxicity Against HeLa Cells : A study demonstrated that various derivatives of Methyl Levulinate were synthesized and tested for their cytotoxicity against HeLa cells using the MTT assay. The amine derivative exhibited the highest potency, with an IC50 value significantly lower than other tested compounds .

- Antibacterial Efficacy : Another investigation focused on the antibacterial activity of Methyl Levulinate derivatives against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives maintained potent antibacterial effects, suggesting potential applications in treating bacterial infections .

Eigenschaften

IUPAC Name |

methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3,9H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMLKFQIKWKPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.